1,5-Dichloro-2-methyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHIQMSDVAQZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290999 | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-77-1 | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7149-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-5-NITROTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Dichloro-2-methyl-4-nitrobenzene chemical properties

An In-Depth Technical Guide to 1,5-Dichloro-2-methyl-4-nitrobenzene

Introduction

This compound is a chlorinated nitroaromatic compound, a class of molecules that serve as pivotal building blocks in the synthesis of a wide array of industrial and pharmaceutical products.[1] These compounds are noted for their utility as intermediates in the production of dyes, agrochemicals, and various specialty chemicals.[1][2][3] The specific arrangement of the chloro, methyl, and nitro substituents on the benzene ring imparts a distinct reactivity profile, primarily governed by the powerful electron-withdrawing nature of the nitro group. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound, tailored for professionals in chemical research and drug development.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of this compound is to analyze its molecular structure. The molecule consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group. The positioning of these groups is critical to its reactivity.

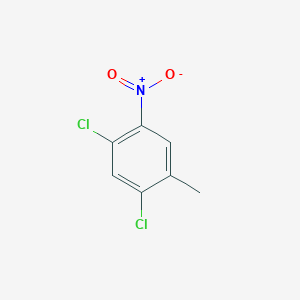

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅Cl₂NO₂[4] |

| Molecular Weight | 206.03 g/mol |

| Monoisotopic Mass | 204.96973 Da[4] |

| InChIKey | OTHIQMSDVAQZQM-UHFFFAOYSA-N[4] |

| SMILES | CC1=CC(=C(C=C1Cl)Cl)[O-][4] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various solvents and its physical state under standard conditions. While experimental data for this specific isomer is not widely published, properties can be predicted or inferred from closely related analogs.

Table 2: Physicochemical Data

| Property | Value / Observation | Source / Note |

| Appearance | Expected to be a light yellow solid | Based on isomers like 1,2-dichloro-4-nitrobenzene.[3] |

| Melting Point | Data not available | Isomer 2-chloro-4-nitrotoluene melts at 61-64 °C.[5] |

| Boiling Point | Data not available | Isomer 1,2-dichloro-4-nitrobenzene boils at 263 °C.[3] |

| Water Solubility | Low | Isomer 2-chloro-4-nitrotoluene has a solubility of 49 mg/L at 20°C.[5] |

| XlogP (Predicted) | 3.4 | A measure of lipophilicity.[4] |

Synthesis and Manufacturing

The primary route for synthesizing chlorinated nitroaromatics is through the nitration of a suitable chlorinated precursor. For this compound, a logical precursor would be 1,5-dichloro-2-methylbenzene. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a generalized procedure based on established methods for nitrating similar dichlorobenzene derivatives.[6]

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 1,5-dichloro-2-methylbenzene and a solvent such as 1,2-dichloroethane.[7]

-

Cooling: Cool the reaction vessel to 0-5 °C using an ice bath.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled vessel.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of the dichlorotoluene precursor, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful temperature control.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30-35 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC.[7]

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation & Neutralization: Filter the solid product and wash it thoroughly with cold water until the washings are neutral to pH paper. A wash with a dilute sodium bicarbonate solution can also be used to remove residual acid.[7]

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final, pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards attack by nucleophiles.

This activation is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the chlorine atom at the C5 position is ortho to the nitro group, while the chlorine at the C1 position is meta. Consequently, the C5 position is significantly more activated and susceptible to substitution by nucleophiles like alkoxides, amines, or fluoride ions.[8][9] The attack of a nucleophile forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the departure of the chloride leaving group.[8]

Caption: Logical flow of the SNAr reaction, highlighting regioselectivity.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons appearing as singlets or narrow doublets in the 7.5-8.5 ppm range. One methyl group singlet around 2.5 ppm. |

| ¹³C NMR | Signals for seven distinct carbon atoms. Carbons attached to the nitro group and chlorine atoms will be downfield. The carbon of the nitro group (C4) will be highly deshielded. |

| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the N-O bond of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching bands in the 1100-800 cm⁻¹ region. Aromatic C-H and C=C stretching bands.[10] |

| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Safety, Handling, and Toxicology

Chlorinated nitroaromatic compounds require careful handling due to their potential toxicity. Data from safety data sheets (SDS) of closely related chemicals provide essential guidance.

Key Safety Concerns:

-

Toxicity: These compounds are often harmful if swallowed, inhaled, or in contact with skin.[5]

-

Irritation: Can cause serious eye irritation and may lead to allergic skin reactions upon repeated contact.[11]

-

Chronic Effects: Some chlorinated nitroaromatics are suspected of causing genetic defects or cancer and may cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Many are toxic to aquatic life with long-lasting effects.[2]

Table 4: GHS Hazard Information (Based on related compounds)

| Hazard Class | Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Mutagenicity | H341: Suspected of causing genetic defects. |

| Carcinogenicity | H351: Suspected of causing cancer. |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. |

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[5]

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications in Research and Development

The primary value of this compound in a research and development context is as a versatile chemical intermediate. The differential reactivity of the two chlorine atoms, with the C5-Cl being highly activated for SNAr, allows for selective, stepwise functionalization. This makes it a valuable starting material for creating more complex molecules with specific substitution patterns, which is a key strategy in the discovery of new agrochemicals and pharmaceutical agents.

Conclusion

This compound is a specialized chemical intermediate whose properties are defined by the interplay of its substituent groups. Its most significant chemical characteristic is the highly activated C5 position, which is primed for nucleophilic aromatic substitution. This predictable regioselectivity, combined with its role as a scaffold for further chemical modification, makes it a compound of interest for synthetic chemists. However, its utility is coupled with significant health and environmental hazards, mandating strict adherence to safety protocols during its handling, use, and disposal.

References

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

UNEP Publications. BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. (1996-04-30). [Link]

-

PubChem. 1,5-Dichloro-2-ethyl-4-nitrobenzene. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. (2008-06-23). [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025-10-16). [Link]

-

Filo. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... (2025-09-28). [Link]

-

PrepChem.com. Preparation of 1,4-dichloro-2-nitrobenzene. [Link]

-

NIST WebBook. Benzene, 1-chloro-2-methyl-4-nitro-. [Link]

-

PubChemLite. This compound (C7H5Cl2NO2). [Link]

-

Angene. MSDS of 1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-methyl-2-nitro-. [Link]

-

Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Link]

-

Matrix Fine Chemicals. 4-CHLORO-2-METHYL-1-NITROBENZENE | CAS 5367-28-2. [Link]

-

Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. (2016-05-21). [Link]

Sources

- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Benzene, 1-chloro-2-methyl-4-nitro- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

The Versatile Intermediate: A Technical Guide to 1,5-Dichloro-2-methyl-4-nitrobenzene

CAS Number: 7149-77-1

This guide provides an in-depth technical overview of 1,5-dichloro-2-methyl-4-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, synthesis methodologies, key applications, and comprehensive safety protocols, offering a holistic understanding of this versatile compound.

Core Chemical Identity and Properties

This compound, also known by its synonym 2,4-dichloro-5-nitrotoluene, is an aromatic organic compound with the molecular formula C₇H₅Cl₂NO₂.[1] It presents as a yellow crystalline solid and is characterized by its insolubility in water but good solubility in various organic solvents.[1] This solubility profile is fundamental to its application in organic synthesis, allowing for its use in a variety of reaction media.

Physical and Chemical Properties at a Glance

| Property | Value | Source |

| CAS Number | 7149-77-1 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 296.3°C at 760 mmHg | [1] |

| Flash Point | 133°C | [1] |

| Density | 1.456 g/cm³ | [1] |

| Vapor Pressure | 0.00256 mmHg at 25°C | [1] |

| Refractive Index | 1.585 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Pathway: Nitration of 2,4-Dichlorotoluene

The primary industrial synthesis of this compound involves the nitration of 2,4-dichlorotoluene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, and its successful execution relies on careful control of reaction conditions to ensure high yield and purity of the desired isomer.

Visualizing the Synthesis

Caption: Synthesis of this compound from 2,4-dichlorotoluene.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2,4-Dichlorotoluene

-

Concentrated Nitric Acid (98%)

-

1,2-Dichloroethane (solvent)

-

Saturated Sodium Bicarbonate solution

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked flask, dissolve 32.2 g (0.2 mol) of 2,4-dichlorotoluene in 100 g of 1,2-dichloroethane.

-

Addition of Nitrating Agent: While stirring, slowly add 13.9 g (0.22 mol) of 98% nitric acid to the solution. Maintain the reaction temperature at 30°C, ensuring it does not exceed 35°C. This controlled addition is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. The solvent (1,2-dichloroethane) is then removed under reduced pressure using a rotary evaporator.

-

Crystallization and Drying: The resulting crude product is cooled to induce crystallization. The solid is then collected and dried to yield the final product. A typical yield for this process is around 91%.

Industrial and Research Applications

This compound serves as a critical building block in the synthesis of a wide array of more complex molecules, finding utility in several key industries.

Pharmaceutical Synthesis

The presence of multiple reactive sites—two chlorine atoms and a nitro group—makes this compound a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then undergo a variety of further reactions, such as amide bond formation or diazotization. The chlorine atoms can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups. These transformations are integral to building the complex molecular architectures of modern pharmaceuticals.[1]

Dyestuff and Pigment Industry

In the dye industry, this compound is a precursor for the production of various colorants.[1] The aromatic nature of the ring and the potential for conversion of the nitro group into a chromophoric or auxochromic group are key to its utility in this sector.

Agrochemicals

This compound is also employed as a starting material in the synthesis of pesticides and herbicides.[1] The specific arrangement of substituents on the benzene ring can be tailored to produce molecules with high efficacy against target pests or weeds.

Health and Safety Considerations

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Can cause skin and serious eye irritation.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear protective clothing to prevent skin contact.

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its utility stems from its versatile reactivity, which allows for its use as a precursor in the synthesis of a wide range of valuable products in the pharmaceutical, dye, and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and manufacturing.

References

-

LookChem. Cas 7149-77-1, this compound. Available at: [Link]

Sources

A Technical Guide to the Synthesis of 1,5-Dichloro-2-methyl-4-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the synthesis of 1,5-dichloro-2-methyl-4-nitrobenzene, a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals.[1][2] The primary and most industrially viable pathway proceeds via the electrophilic nitration of 2,4-dichlorotoluene. This guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary safety precautions for this synthesis. The information is curated to provide researchers and drug development professionals with a comprehensive and practical resource for the laboratory-scale preparation of this compound.

Introduction and Retrosynthetic Analysis

This compound, also systematically named 2,4-dichloro-5-nitrotoluene, is a chlorinated nitroaromatic compound.[1] Such compounds are critical building blocks in organic synthesis. The strategic placement of chloro, methyl, and nitro groups on the aromatic ring allows for diverse subsequent functionalization, making it a key intermediate for products ranging from organic pigments to pharmaceuticals like the broad-spectrum anticoccidial drug toltrazuril.[2]

A logical retrosynthetic approach to this compound involves disconnecting the nitro group, which is typically installed via an electrophilic aromatic substitution reaction. This leads back to the readily available precursor, 2,4-dichlorotoluene.

Retrosynthetic Pathway:

Caption: Retrosynthesis of the target molecule.

The synthesis of the precursor, 2,4-dichlorotoluene, can be achieved from materials like 2,4-diaminotoluene through diazotization and chlorination, making the entire pathway cost-effective for larger-scale production.[3]

Synthesis Pathway: Electrophilic Nitration of 2,4-Dichlorotoluene

The core of the synthesis is the nitration of 2,4-dichlorotoluene. This reaction falls under the class of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.

Mechanism and Regioselectivity

The reaction proceeds by generating a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[4][5] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5]

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich π-system of the 2,4-dichlorotoluene ring then attacks the nitronium ion.[6] The regiochemical outcome—the specific position where the nitro group attaches—is dictated by the directing effects of the substituents already present on the ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl).

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Chlorine Atoms (-Cl): Deactivating, yet ortho-, para- directing groups.

In 2,4-dichlorotoluene, the available positions for substitution are C3, C5, and C6. The combined directing effects favor substitution at the C5 position, leading to the desired product, 2,4-dichloro-5-nitrotoluene.

Visualization of the Synthesis Pathway

The overall transformation is a single, efficient step from the precursor to the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 3. 2,4-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,5-Dichloro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,5-Dichloro-2-methyl-4-nitrobenzene, also commonly known as 2-chloro-5-nitrotoluene, is a significant intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] A thorough understanding of its molecular structure is paramount for its effective utilization in complex synthetic pathways and for ensuring the quality and purity of the resulting products. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound (CAS No. 13290-74-9), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.[2] As Senior Application Scientists, our aim is to not only present the data but also to elucidate the underlying principles and experimental considerations that validate the structural assignment of this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the convergence of data from multiple analytical techniques. For this compound, a combination of NMR, IR, and MS provides a detailed fingerprint of its atomic arrangement and functional groups.

Molecular Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.03 g/mol

The following sections will delve into the specific spectroscopic data, offering expert interpretation and practical insights into the experimental methodologies.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can deduce the precise connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of this compound involves the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay (D1) of at least 1-2 seconds, and the spectral width covering the expected range of chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the methyl protons and the two aromatic protons.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~2.5 | Singlet | 3H | -CH₃ |

| 2 | ~7.5 | Singlet | 1H | Ar-H (H-6) |

| 3 | ~8.0 | Singlet | 1H | Ar-H (H-3) |

Causality Behind the Assignments:

-

Methyl Protons (-CH₃): The singlet at approximately 2.5 ppm is characteristic of a methyl group attached to an aromatic ring. The absence of splitting indicates no adjacent protons.

-

Aromatic Protons (Ar-H): The two singlets in the aromatic region (~7.5 and ~8.0 ppm) are due to the two non-equivalent protons on the benzene ring. The proton at the H-3 position is expected to be further downfield (higher ppm) due to the strong electron-withdrawing effect of the adjacent nitro group. The proton at the H-6 position is also deshielded by the adjacent chlorine atom, but to a lesser extent. The lack of observed coupling between these two protons is due to their meta-relationship (separated by four bonds), which typically results in a very small or unresolvable coupling constant.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~20 | -CH₃ |

| 2 | ~125 | C-3 |

| 3 | ~128 | C-6 |

| 4 | ~133 | C-2 |

| 5 | ~135 | C-5 |

| 6 | ~140 | C-1 |

| 7 | ~148 | C-4 |

Expert Insights on ¹³C Chemical Shifts:

-

The methyl carbon (-CH₃) appears at the highest field (lowest ppm value), which is typical for sp³-hybridized carbons.

-

The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-4) is expected to be the most deshielded (highest ppm) due to the strong electron-withdrawing nature of the nitro group.

-

The carbons attached to the chlorine atoms (C-1 and C-5) will also be deshielded.

-

The carbons bearing hydrogen atoms (C-3 and C-6) and the carbon attached to the methyl group (C-2) will have chemical shifts in the typical aromatic region.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FTIR Data Acquisition

A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

FTIR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the nitro group, the aromatic ring, and the C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Methyl C-H Stretch |

| ~1530 and ~1350 | Strong | Asymmetric and Symmetric NO₂ Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| ~1100-1000 | Medium | C-Cl Stretch |

| ~850-800 | Strong | Aromatic C-H Out-of-Plane Bend |

Trustworthiness of the Assignments:

The most prominent and diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These intense bands are a highly reliable indicator of the presence of a nitro functional group. The presence of aromatic C-H and C=C stretching bands further confirms the aromatic nature of the compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules like this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

| m/z (Predicted) | Relative Abundance | Assignment |

| 205/207/209 | Moderate | [M]⁺• (Molecular Ion) |

| 159/161/163 | Moderate | [M - NO₂]⁺ |

| 124/126 | Strong | [M - NO₂ - Cl]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Authoritative Grounding in Fragmentation Analysis:

-

Molecular Ion Peak: The molecular ion peak will appear as a cluster of peaks at m/z 205, 207, and 209 due to the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will follow a predictable pattern.

-

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment ion at [M - 46]⁺.

-

Loss of Chlorine: Subsequent loss of a chlorine atom from the [M - NO₂]⁺ fragment is also a likely event.

-

Further Fragmentation: The resulting ions can undergo further fragmentation, leading to smaller, stable carbocations.

Visualization of Key Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound in EI-MS.

IV. Conclusion: A Self-Validating Spectroscopic Profile

The convergence of data from NMR, IR, and MS provides a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, particularly the nitro group, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable reference for researchers and scientists in the fields of chemical synthesis, quality control, and drug development, ensuring the unambiguous identification and characterization of this important chemical intermediate.

References

- Google Patents. (n.d.). A kind of preparation method of 2-chloro-5-nitro-toluene.

-

PubChem. (n.d.). Benzene, 1-chloro-2-methyl-4-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

physical and chemical characteristics of 1,5-Dichloro-2-methyl-4-nitrobenzene

An In-depth Technical Guide to 2,6-Dichloro-4-nitrotoluene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2,6-Dichloro-4-nitrotoluene. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's molecular structure, physicochemical properties, synthesis protocols, and key chemical reactivities. Emphasis is placed on its role as a versatile chemical intermediate, particularly in the synthesis of substituted anilines, which are crucial building blocks in the pharmaceutical and agrochemical industries. The guide includes detailed experimental protocols, predicted spectroscopic data with interpretations, and essential safety and handling information to ensure its effective and safe utilization in a laboratory setting.

Introduction and Nomenclature

The compound specified by the substitution pattern 1,5-dichloro, 2-methyl, 4-nitro on a benzene ring is most accurately and systematically identified by the IUPAC name 2,6-Dichloro-4-nitrotoluene . The numbering convention prioritizes the methyl group of the toluene parent structure, leading to the lowest possible locants for the substituents.

This chlorinated nitroaromatic compound is not a final product in itself but serves as a critical intermediate in organic synthesis.[1] Its structural features—a reactive nitro group, a potentially oxidizable methyl group, and two chlorine atoms that sterically hinder and electronically influence the ring—make it a valuable precursor for a variety of more complex molecules. For professionals in drug development, the ability to selectively transform the nitro group into an amine is of paramount importance, as it opens a pathway to a vast array of functionalizations, including amide bond formation, diazotization, and other reactions central to the synthesis of bioactive compounds.

Figure 1: Molecular Structure of 2,6-Dichloro-4-nitrotoluene.

Physicochemical Properties

The key physical and chemical properties of 2,6-Dichloro-4-nitrotoluene are summarized below. These properties are essential for designing reaction setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-Dichloro-4-nitrotoluene | N/A |

| Synonyms | 1,5-Dichloro-2-methyl-4-nitrobenzene (non-standard) | N/A |

| CAS Number | 827-06-5 (provisional) | N/A |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| Appearance | Pale yellow crystalline solid (expected) | [3] |

| Melting Point | 59 - 62 °C | [4] |

| Boiling Point | 262.4 ± 35.0 °C (Predicted) | [5] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [3][6] |

Synthesis Pathway and Experimental Protocol

2,6-Dichloro-4-nitrotoluene is typically synthesized via the electrophilic chlorination of a suitable precursor. A common and effective method involves the direct dichlorination of p-nitrotoluene.[4] An alternative, though potentially lower-yielding route, involves the further chlorination of 2-chloro-4-nitrotoluene.[7]

The direct dichlorination approach is preferred for its atom economy and is detailed below. The causality behind this experimental choice lies in the directing effects of the substituents on the p-nitrotoluene starting material. The methyl group is ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The positions ortho to the activating methyl group (C2 and C6) are the most favorable sites for electrophilic substitution, leading to the desired product.

Figure 2: Synthesis Workflow for 2,6-Dichloro-4-nitrotoluene.

Protocol: Synthesis via Dichlorination of p-Nitrotoluene

This protocol is adapted from established industrial methods and provides a self-validating system through monitoring and purification.[4]

-

1. Reactor Setup:

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a gas outlet connected to a scrubber (e.g., NaOH solution) to neutralize excess chlorine gas.

-

Charge the flask with p-nitrotoluene (1.0 eq) and a catalytic amount of anhydrous antimony trichloride (SbCl₃, ~0.1 eq).

-

-

2. Reaction Execution:

-

Heat the reaction mixture to 65-70 °C with vigorous stirring to create a homogenous melt. The use of a catalyst like SbCl₃ is crucial as it acts as a Lewis acid, polarizing the Cl-Cl bond and generating a more potent electrophile (Cl⁺ source) for the aromatic substitution.

-

Bubble gaseous chlorine (Cl₂) through the molten mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully maintained within the specified range to minimize side-product formation.

-

In-Process Control: The progress of the reaction can be monitored by periodically taking aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material, mono-chlorinated intermediates, and the desired di-chlorinated product. The reaction is typically continued until GC analysis shows near-complete consumption of the starting material.

-

-

3. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature, which should cause the crude product to solidify.

-

Dissolve the crude solid in a suitable organic solvent like dichloromethane or toluene.

-

Wash the organic solution sequentially with a 5% sodium bisulfite solution (to quench any remaining chlorine), water, and finally a saturated sodium bicarbonate solution to neutralize any acidic residue.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

4. Final Product Isolation:

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield 2,6-Dichloro-4-nitrotoluene as a crystalline solid.

-

Validation: The purity of the final product should be confirmed by melting point analysis (expected: 59-62 °C) and spectroscopic methods (NMR, GC-MS).[4]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,6-Dichloro-4-nitrotoluene lies in the selective reactivity of its functional groups. The most significant transformation for pharmaceutical and fine chemical synthesis is the reduction of the nitro group to a primary amine.

Reduction to 2,6-Dichloro-4-aminotoluene

The conversion to 2,6-dichloro-4-aminotoluene (also known as 2,6-dichloro-4-nitroaniline's corresponding toluene) provides a nucleophilic amino group that is a gateway for countless subsequent reactions. This resulting aniline is a key building block. For instance, the analogous compound 2,6-dichloro-4-nitroaniline is a known fungicide, highlighting the potential bioactivity of this structural class.[8]

Common reducing agents for this transformation include metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl) or catalytic hydrogenation (H₂ over Pd, Pt, or Ni). The choice of reagent depends on the desired reaction conditions and sensitivity of other functional groups.

Figure 3: Key reaction of 2,6-Dichloro-4-nitrotoluene.

Protocol: Reduction of Nitro Group with Tin(II) Chloride

-

1. Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-Dichloro-4-nitrotoluene (1.0 eq) in ethanol.

-

2. Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in concentrated hydrochloric acid (HCl) to the suspension.

-

3. Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

4. Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10). This step is critical as it precipitates tin salts, which can then be removed.

-

5. Extraction and Purification: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude aniline can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Analysis

While specific experimental spectra are not widely published, the structure of 2,6-Dichloro-4-nitrotoluene allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and structural confirmation.

| Technique | Predicted Features |

| ¹H NMR | ~2.5 ppm (s, 3H): Singlet corresponding to the methyl (-CH₃) protons. ~8.1 ppm (s, 2H): Singlet for the two chemically equivalent aromatic protons (H-3 and H-5). The symmetry of the molecule results in a simple singlet, as these protons have identical chemical environments and no adjacent protons to couple with. |

| ¹³C NMR | ~20 ppm: Methyl carbon (-CH₃). ~125 ppm: C3 and C5 (aromatic CH). ~135 ppm: C2 and C6 (aromatic C-Cl). ~145 ppm: C1 (aromatic C-CH₃). ~150 ppm: C4 (aromatic C-NO₂). Note: 5 distinct signals are expected due to molecular symmetry. |

| IR (Infrared) | ~1520-1550 cm⁻¹ (strong): Asymmetric NO₂ stretch. ~1340-1370 cm⁻¹ (strong): Symmetric NO₂ stretch. ~3000-3100 cm⁻¹ (weak): Aromatic C-H stretch. ~2850-2950 cm⁻¹ (weak): Aliphatic C-H stretch (from methyl group). ~1000-1100 cm⁻¹ (medium): C-Cl stretch. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z ≈ 205. Isotopic Pattern: A characteristic pattern for two chlorine atoms will be observed for the molecular ion peak: [M]⁺ at m/z 205, [M+2]⁺ at m/z 207, and [M+4]⁺ at m/z 209, with an approximate intensity ratio of 9:6:1. |

Safety and Handling

As a chlorinated nitroaromatic compound, 2,6-Dichloro-4-nitrotoluene must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its structural components and data from related compounds like 2-chloro-4-nitrotoluene and p-nitrotoluene.[3][6]

-

Primary Hazards:

-

Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds are known to cause methemoglobinemia, which impairs the blood's ability to carry oxygen.[3]

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.

-

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

2,6-Dichloro-4-nitrotoluene is a strategically important chemical intermediate whose value is defined by the specific arrangement of its functional groups. Understanding its physicochemical properties, reliable synthesis routes, and predictable reactivity, especially the facile reduction of its nitro group, allows researchers and drug development professionals to effectively incorporate it into complex synthetic pathways. Its utility as a precursor to highly functionalized anilines makes it a key building block for discovering and developing new pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health and environmental risks.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Properties and Applications of 2,6-Dichloro-4-nitrophenol. CUSABIO. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8491, 2-Chloro-4-nitrotoluene. Retrieved January 21, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7473, 4-Nitrotoluene. Retrieved January 21, 2026, from [Link].

- Weinstock, L. M., & Tull, R. J. (1969). Method for preparing 2,6-dichloro-4-nitrotoluene. U.S. Patent No. 3,423,475. Google Patents.

-

International Agency for Research on Cancer. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon: IARC. Retrieved January 21, 2026, from [Link]

- Böhm, S., et al. (1984). Process for the preparation of 2-chloro-4-nitrotoluene. U.S. Patent No. 4,456,777. Google Patents.

-

Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]

- 5. 2,4-DICHLORO-6-NITROTOLUENE | 64346-04-9 [chemicalbook.com]

- 6. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 8. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,5-Dichloro-2-methyl-4-nitrobenzene: Synthesis, Reactivity, and Applications for the Research Scientist

Introduction

1,5-Dichloro-2-methyl-4-nitrobenzene, also systematically named 2,4-dichloro-5-nitrotoluene, is a halogenated and nitrated aromatic compound. Its structure, featuring two chlorine atoms and a nitro group on a toluene backbone, renders it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of two displaceable chlorine atoms make this molecule a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, key chemical transformations, and potential applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Synonym | 2,4-Dichloro-5-nitrotoluene | N/A |

| CAS Number | 6641-65-2 | N/A |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.03 g/mol | |

| Melting Point | 40-44 °C | |

| Appearance | Yellow solid |

Safety Precautions:

Handling this compound requires adherence to standard laboratory safety procedures for hazardous chemicals. While specific toxicity data for this compound is limited, related nitroaromatic and chlorinated compounds are known to be toxic and potentially carcinogenic. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nitration of 2,4-dichlorotoluene. The directing effects of the chlorine and methyl substituents on the aromatic ring guide the incoming nitro group to the 5-position.

Experimental Protocol: Nitration of 2,4-Dichlorotoluene[1]

Materials:

-

2,4-Dichlorotoluene

-

Fuming nitric acid

-

Water

-

Ice

Procedure:

-

Cool 200 mL of fuming nitric acid to 0 °C in a flask equipped with a stirrer.

-

Slowly add 50 g (0.3 mole) of 2,4-dichlorotoluene to the stirred fuming nitric acid, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture for one hour at 0 °C.

-

Pour the reaction mixture into 100 mL of water.

-

A yellow precipitate of 2,4-dichloro-5-nitrotoluene will form.

-

Collect the precipitate by filtration.

-

The crude product can be further purified by recrystallization if necessary.

Yield: Approximately 62.0 g.[1]

Causality Behind Experimental Choices:

-

Fuming Nitric Acid: The use of fuming nitric acid provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile in this reaction, driving the nitration to completion.

-

Low Temperature (0 °C): Maintaining a low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of undesired byproducts, such as dinitrated compounds.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of a related isomer, 1-chloro-2-methyl-4-nitrobenzene, displays characteristic peaks for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum of 1-chloro-2-methyl-4-nitrobenzene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the loss of the nitro group and chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Due to the unavailability of experimental NMR data for this compound, predicted chemical shifts are provided below based on established principles and data from analogous compounds.

Predicted ¹H NMR (in CDCl₃):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

-

Methyl Protons: A singlet corresponding to the methyl group is expected around δ 2.4-2.6 ppm.

Predicted ¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be the most deshielded, followed by the carbons attached to the chlorine atoms.

-

Methyl Carbon: A signal for the methyl carbon is expected around δ 20 ppm.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dominated by two key features: the susceptibility of the chlorinated aromatic ring to nucleophilic aromatic substitution and the reducibility of the nitro group.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the chlorine atom at the 5-position is para to the nitro group, making it the more reactive site for nucleophilic displacement.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine)

-

A suitable solvent (e.g., ethanol, DMF)

-

A base (e.g., triethylamine, potassium carbonate), if necessary

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the amine (typically 1.1 to 2 equivalents).

-

If the amine salt is not desired as the final product, add a non-nucleophilic base to scavenge the HCl produced.

-

Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (e.g., reflux in ethanol).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF can accelerate the reaction by solvating the cation of the nucleophile, making the nucleophile more reactive. Alcohols can also serve as suitable solvents.

-

Base: The inclusion of a base is often necessary to neutralize the hydrochloric acid that is formed during the reaction, which could otherwise protonate the amine nucleophile and render it unreactive.

Sources

An In-depth Technical Guide to the Reactivity of 1,5-Dichloro-2-methyl-4-nitrobenzene

Abstract

1,5-Dichloro-2-methyl-4-nitrobenzene is a multifaceted aromatic compound whose reactivity is governed by the complex interplay of its four substituents. The strongly electron-withdrawing nitro group serves as the principal determinant of the molecule's chemical behavior, primarily by deactivating the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution. This guide provides a comprehensive analysis of the potential reactivity centered on the nitro group, offering mechanistic insights, field-proven experimental protocols, and strategic considerations for its application in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. We will explore the two major reaction pathways: the reduction of the nitro group to its corresponding aniline and the nitro group's profound influence on nucleophilic aromatic substitution (SNAr) at the chlorine-substituted positions.

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of this compound, one must first appreciate the electronic contributions of each substituent. The benzene ring is decorated with two chloro groups, a methyl group, and a nitro group, each exerting distinct inductive and resonance effects that create a unique electronic map dictating regioselectivity and reaction feasibility.

-

Nitro Group (-NO₂): This is the most powerful functional group on the ring. It is strongly electron-withdrawing through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance.[1] This effect drastically reduces the electron density of the aromatic ring, making it highly deactivated towards electrophilic aromatic substitution (EAS).[2][3]

-

Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing via induction but are weak electron-donors through resonance, owing to their lone pairs. Overall, halogens are considered deactivating substituents.[4]

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation, slightly activating the ring.[3]

The collective impact of these groups renders the aromatic core electron-deficient and predisposes the molecule to specific reaction pathways, which we will explore in detail.

Caption: Electronic influence of substituents on the this compound ring.

Primary Reaction Pathway: Reduction of the Nitro Group

The most direct and synthetically valuable transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion yields 3,5-dichloro-4-methylaniline, a versatile intermediate for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The choice of reducing agent is critical, as it determines the selectivity and overall success of the reaction.

Mechanistic Considerations and Reagent Selection

The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. A robust reducing system is required to drive the reaction to completion.

-

Catalytic Hydrogenation: This is often the cleanest method. Reagents like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are used under a hydrogen atmosphere. This method is highly efficient but may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes). The choice of solvent (e.g., ethanol, ethyl acetate) and pressure is optimized based on substrate reactivity.

-

Metal-Acid Systems: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (typically HCl) are highly effective and cost-efficient for aromatic nitro group reduction.[5] The metal acts as the electron source, while the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water. This method is particularly robust and tolerant of many other functional groups.

Table 1: Comparison of Common Reduction Methods for Nitroarenes

| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | 1-5 atm H₂, RT, Ethanol/Ethyl Acetate | High yield, clean reaction, easy workup | Catalyst can be expensive; not selective if other reducible groups are present |

| Metal-Acid Reduction | Fe / HCl or SnCl₂ / HCl | Reflux, aqueous/alcoholic solvent | Inexpensive, highly reliable, tolerant of many functional groups | Stoichiometric metal waste, often requires harsh acidic conditions, workup can be tedious |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux, Methanol | Avoids use of gaseous H₂, generally safe and fast | Cost of reagents, potential for side reactions |

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

This protocol provides a reliable, scalable method for the synthesis of 3,5-dichloro-4-methylaniline.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of iron powder (5 eq.) in a 1:1 mixture of ethanol and water.

-

Acidification: Heat the slurry to a gentle reflux and add concentrated HCl (1-2 eq.) dropwise. Causality: The acid activates the iron surface and serves as the proton source for the reaction mechanism.

-

Substrate Addition: Dissolve this compound (1 eq.) in a minimal amount of warm ethanol and add it portion-wise to the refluxing iron slurry. An exotherm is typically observed.

-

Reaction Monitoring: Maintain the reaction at reflux. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8). Trustworthiness: This step is critical to quench the reaction and prepare for extraction. The resulting aniline is basic and will be in its freebase form at this pH.

-

Extraction: Filter the mixture through a pad of celite to remove iron salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dichloro-4-methylaniline, which can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the reduction of the nitro group to an aniline.

Dominant Reactivity Pathway: Nucleophilic Aromatic Substitution (SNAr)

While the nitro group itself can be transformed, its most significant role is in directing the reactivity of the aromatic ring. Its powerful electron-withdrawing nature activates the ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[6]

Regioselectivity and the Meisenheimer Complex

In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (in this case, a chloride ion). This reaction is only efficient if strong electron-withdrawing groups are positioned ortho or para to the leaving group.[7][8]

-

In this compound, the nitro group is at C4.

-

The chloro group at C5 is ortho to the nitro group.

-

The chloro group at C1 is meta to the nitro group.

Therefore, the C5 position is highly activated for SNAr, while the C1 position is not. A nucleophile will selectively attack the carbon at C5.

The mechanism proceeds in two steps:

-

Addition: The nucleophile attacks the C5 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[9]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge of the intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-positioned nitro group. This delocalization provides significant stabilization that is not possible if the attack occurs at the meta-position (C1).[6][10]

Caption: Overview of the two-step Addition-Elimination SNAr mechanism.

Scope of Nucleophiles and Synthetic Applications

A wide range of nucleophiles can be employed in SNAr reactions with this substrate, opening pathways to diverse molecular scaffolds.

-

Alkoxides (RO⁻): Reaction with sodium or potassium methoxide (NaOCH₃) would yield 1-chloro-5-methoxy-2-methyl-4-nitrobenzene.

-

Amines (RNH₂): Reaction with primary or secondary amines leads to the formation of N-substituted anilines. For example, reacting with morpholine would displace the C5-chloride.

-

Thiols (RS⁻): Thiolates are excellent nucleophiles for SNAr and would produce aryl sulfides.

This selective functionalization is a powerful tool in drug development for introducing diversity and modulating the physicochemical properties of a lead compound.

Experimental Protocol: SNAr with Sodium Methoxide

This protocol details the selective substitution of the C5-chloride with a methoxy group.

Materials:

-

This compound

-

Sodium Methoxide (NaOMe), 25% solution in methanol or solid

-

Methanol (anhydrous)

-

Water

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous methanol.

-

Reagent Addition: Add sodium methoxide (1.1 eq.) to the solution. If using solid NaOMe, add it portion-wise as the dissolution is exothermic. Causality: Anhydrous conditions are preferred to prevent the competing reaction with hydroxide ions. A slight excess of the nucleophile ensures the reaction goes to completion.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is generally complete within 1-3 hours.

-

Workup - Quench: Cool the reaction to room temperature and carefully pour it into a beaker containing ice water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual methanol and salts. Trustworthiness: The brine wash helps to break any emulsions and aids in drying the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-chloro-5-methoxy-2-methyl-4-nitrobenzene, which can be purified by recrystallization from ethanol or methanol.

Summary and Outlook

The reactivity of this compound is overwhelmingly dictated by its nitro group. This powerful functional group serves two primary purposes for the synthetic chemist: it can be readily transformed into an aniline, a key building block, or it can be leveraged as a potent activating group to direct selective nucleophilic aromatic substitution at the ortho-C5 position. Understanding the electronic landscape of the molecule is paramount to predicting its behavior and designing rational, high-yielding synthetic transformations. For professionals in drug discovery and development, the ability to selectively functionalize this scaffold via SNAr provides a reliable and powerful strategy for analog synthesis and lead optimization campaigns.

References

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing. [Link]

-

Effect of Substituents On Reactivity. Scribd. [Link]

-

Multiple Substituents: Directing Effects. (2021). Chemistry LibreTexts. [Link]

-

Substituent Effects on Reactivity. (2021). YouTube. [Link]

-

1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺). Filo. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2009). MDPI. [Link]

-

Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016). Stack Exchange. [Link]

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube. [Link]

-

This compound. PubChem. [Link]

-

1,4-Dichloro-2-nitrobenzene. Wikipedia. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). NIH National Library of Medicine. [Link]

-

Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Synthetic Chemistry of 1,5-Dichloro-2-methyl-4-nitrobenzene: Electrophilic and Nucleophilic Pathways

Executive Summary

This technical guide provides an in-depth analysis of the electrophilic and nucleophilic aromatic substitution reactions of 1,5-dichloro-2-methyl-4-nitrobenzene. This polysubstituted benzene derivative presents a complex interplay of electronic and steric effects, which govern its reactivity and regioselectivity. For drug development professionals and synthetic chemists, a thorough understanding of these competing influences is critical for leveraging this molecule as a versatile chemical intermediate. We will dissect the theoretical principles guiding substitution patterns, present detailed experimental protocols for key transformations, and provide mechanistic visualizations. The guide focuses on the deactivating nature of the ring towards electrophilic attack and the highly selective activation of one chlorine atom towards nucleophilic displacement, offering predictive insights for synthetic design.

Introduction: Structural and Electronic Profile

This compound is a chlorinated nitroaromatic compound, a class of molecules that serve as important building blocks for a wide range of industrial chemicals, pharmaceuticals, and heterocyclic systems.[1] Its synthetic utility is dictated by the three distinct substituents on the benzene ring: a methyl group (-CH₃), a nitro group (-NO₂), and two chloro groups (-Cl). The reactivity of the aromatic ring is a direct consequence of the cumulative electronic effects of these groups.

-

Methyl Group (-CH₃): An activating group that donates electron density to the ring via a weak inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

-

Chloro Groups (-Cl): Deactivating groups that withdraw electron density through a strong inductive effect, which outweighs their weak resonance donation. Despite being deactivators, they are ortho, para-directors.[2]

-

Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density by both strong inductive and resonance effects. It is a powerful meta-director for electrophilic substitution.[2][3]

The confluence of one activating and three deactivating groups renders the aromatic ring significantly electron-deficient, posing unique challenges and opportunities for synthetic transformations.

Electrophilic Aromatic Substitution (EAS)